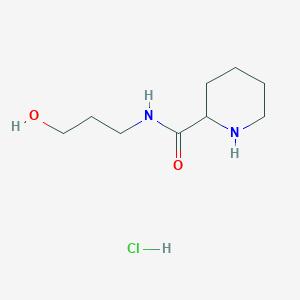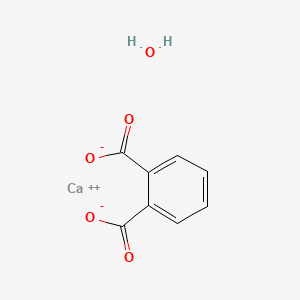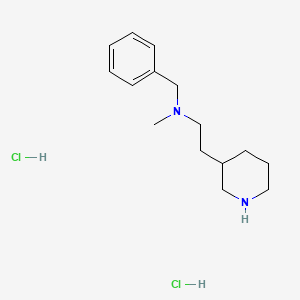
2-((6-(叔丁基)哒嗪-3-基)氧基)乙酸
描述
2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(Tert-butyl)pyridazin-3-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
靶向蛋白质降解
2-((6-(叔丁基)哒嗪-3-基)氧基)乙酸: 被用作刚性连接体来开发PROTACs(蛋白降解靶向嵌合体) . PROTACs 是一类新型的治疗剂,它们以降解疾病相关的蛋白质为目标。连接体的刚性可以显着影响降解剂的三维取向,这对于形成与靶蛋白和 E3 泛素连接酶的三元复合物至关重要。这反过来会影响靶向蛋白质降解的功效。
化学生物学
在化学生物学中,该化合物用作杂双功能交联剂 . 它用于创建能够同时结合两个不同靶标的双功能分子。这种特性在设计能够调节生物途径或用作分子探针来研究复杂生物系统的双功能分子方面特别有用。
药物发现
该化合物在 PROTACs 中作为连接体的作用也扩展到了药物发现工作 . 通过促进病原蛋白的降解,它为治疗以前由于缺乏有效抑制剂而被认为是“不可成药”的疾病开辟了新的途径。
材料科学
在材料科学中,2-((6-(叔丁基)哒嗪-3-基)氧基)乙酸可以用于创建对生物刺激有反应的智能材料 . 该化合物与蛋白质相互作用的能力可以导致具有新颖特性的材料的开发,例如自修复或自适应响应。
环境科学
虽然在环境科学中的直接应用没有明确记录,但靶向蛋白质降解的原理可以应用于环境生物修复 . 可以将设计用于降解环境污染物的蛋白质与该化合物连接起来,以增强其稳定性和有效性。
药理学
在药理学中,该化合物在 PROTACs 中的应用对于开发下一代治疗剂尤其有希望 . 它可能导致具有提高的选择性和减少副作用的药物,因为靶向降解机制允许调节细胞内蛋白质的水平。
生物化学
最后,在生物化学中,2-((6-(叔丁基)哒嗪-3-基)氧基)乙酸对于研究蛋白质相互作用和酶动力学很有价值 . 作为 PROTACs 的组成部分,它可以帮助阐明蛋白质被识别和降解的机制,从而有助于我们对细胞过程的理解。
属性
IUPAC Name |
2-(6-tert-butylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(12-11-7)15-6-9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYYVBQEGCBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)
![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)
